Étoricoxib

Vue d'ensemble

Description

L'étoricoxib est un inhibiteur sélectif de la cyclooxygénase-2 (COX-2) développé et commercialisé par Merck. Il est principalement utilisé pour soulager les symptômes de l'arthrose, de la polyarthrite rhumatoïde, de la spondylarthrite ankylosante et de la goutte aiguë . L'étoricoxib est connu pour sa forte sélectivité pour l'inhibition de la COX-2 par rapport à la COX-1, ce qui réduit la production de prostaglandines à partir de l'acide arachidonique .

Applications De Recherche Scientifique

Etoricoxib has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying COX-2 inhibition and the synthesis of selective inhibitors.

Biology: Etoricoxib is used in research to understand the role of COX-2 in inflammation and pain.

Medicine: It is studied for its potential use in treating various inflammatory conditions and its effects on pain management.

Industry: Etoricoxib is used in the pharmaceutical industry for the development of anti-inflammatory drugs

Mécanisme D'action

Target of Action

Etoricoxib is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2) . COX-2 is an isoform of the cyclooxygenase enzyme, which plays a crucial role in the production of prostaglandins (PGs) from arachidonic acid . Prostaglandins are lipid compounds that have diverse roles in the body, including mediating inflammatory responses .

Mode of Action

Etoricoxib selectively inhibits the COX-2 enzyme, preventing the production of prostaglandins from arachidonic acid . This selective inhibition of COX-2 leads to a reduction in the generation of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by etoricoxib is the arachidonic acid pathway. By inhibiting the COX-2 enzyme, etoricoxib prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in the levels of prostaglandins, which are involved in the inflammation process .

Pharmacokinetics

Etoricoxib exhibits favorable pharmacokinetic properties. It is well absorbed when administered orally, with a bioavailability of approximately 100% . The rate of absorption is moderate, with the maximum plasma drug concentration occurring approximately 1 hour after administration . Etoricoxib is extensively protein-bound, primarily to plasma albumin . It is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme . The elimination half-life of etoricoxib is approximately 22 hours, enabling once-daily dosing .

Result of Action

The primary result of etoricoxib’s action is the reduction of inflammation and pain. By inhibiting the production of prostaglandins, etoricoxib can alleviate the symptoms of conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, chronic low back pain, acute pain, and gout .

Action Environment

The action of etoricoxib can be influenced by various environmental factors. . Additionally, the efficacy and safety of etoricoxib can be affected by the patient’s health status. For example, plasma levels of etoricoxib are increased by approximately 40% in patients with moderate hepatic impairment .

Analyse Biochimique

Biochemical Properties

Etoricoxib selectively inhibits isoform 2 of the cyclo-oxygenase enzyme (COX-2), preventing the production of prostaglandins (PGs) from arachidonic acid . This selective inhibition of COX-2 reduces the generation of prostaglandins, which are key mediators of inflammation and pain .

Cellular Effects

Etoricoxib’s primary cellular effect is the reduction of inflammation and pain. By inhibiting COX-2, it prevents the production of prostaglandins, which are involved in the inflammatory response . This can influence cell function, including impacts on cell signaling pathways and gene expression related to inflammation .

Molecular Mechanism

Etoricoxib works by selectively inhibiting COX-2, an enzyme that plays a crucial role in the inflammatory process . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .

Temporal Effects in Laboratory Settings

Etoricoxib has a half-life of approximately 20 hours in healthy subjects, enabling once-daily dosing . Over time, Etoricoxib is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme into carboxylic acid and glucuronide metabolites .

Metabolic Pathways

Etoricoxib is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme . It undergoes biotransformation to carboxylic acid and glucuronide metabolites, which are excreted in urine and feces .

Transport and Distribution

Etoricoxib is extensively protein-bound, primarily to plasma albumin, and has an apparent volume of distribution of 120 L in humans . This suggests that it is widely distributed within the body’s tissues.

Subcellular Localization

As a small molecule drug, it is likely to be distributed throughout the cell, where it can interact with its target enzyme, COX-2 .

Méthodes De Préparation

La synthèse de l'étoricoxib implique plusieurs étapes. L'une des voies de synthèse courantes comprend la réaction de la 5-chloro-2-méthylpyridine avec l'acide 4-méthylsulfonylphénylboronique en présence d'un catalyseur au palladium pour former la structure bipyridine . Les conditions réactionnelles impliquent généralement l'utilisation d'une base telle que le carbonate de potassium et d'un solvant tel que le diméthylformamide. Les méthodes de production industrielle impliquent souvent la purification de l'étoricoxib à l'aide de techniques de cristallisation pour obtenir la forme cristalline stable .

Analyse Des Réactions Chimiques

L'étoricoxib subit diverses réactions chimiques, notamment :

Oxydation : L'étoricoxib peut être oxydé pour former des dérivés sulfoxyde et sulfone.

Réduction : Les réactions de réduction peuvent convertir le groupe sulfone en sulfure.

Substitution : Les réactions d'halogénation peuvent introduire des atomes d'halogène dans la structure bipyridine. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé original avec des groupes fonctionnels modifiés.

Applications de la recherche scientifique

L'étoricoxib a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition de la COX-2 et la synthèse d'inhibiteurs sélectifs.

Biologie : L'étoricoxib est utilisé dans la recherche pour comprendre le rôle de la COX-2 dans l'inflammation et la douleur.

Médecine : Il est étudié pour son utilisation potentielle dans le traitement de diverses affections inflammatoires et ses effets sur la gestion de la douleur.

Industrie : L'étoricoxib est utilisé dans l'industrie pharmaceutique pour le développement de médicaments anti-inflammatoires

Mécanisme d'action

L'étoricoxib exerce ses effets en inhibant sélectivement l'isoforme 2 de l'enzyme cyclooxygénase (COX-2). Cette inhibition empêche la production de prostaglandines à partir de l'acide arachidonique, qui sont des médiateurs de l'inflammation et de la douleur . La forte sélectivité pour la COX-2 par rapport à la COX-1 entraîne moins d'effets secondaires gastro-intestinaux par rapport aux anti-inflammatoires non stéroïdiens traditionnels .

Comparaison Avec Des Composés Similaires

L'étoricoxib est unique parmi les inhibiteurs de la COX-2 en raison de sa forte sélectivité et de son efficacité. Des composés similaires comprennent :

Célécoxib : Un autre inhibiteur sélectif de la COX-2 avec des applications similaires mais une structure chimique différente.

Rofécoxib : Un inhibiteur de la COX-2 qui a été retiré du marché en raison de problèmes de sécurité.

Valdécoxib : Un autre inhibiteur de la COX-2 avec des utilisations thérapeutiques similaires mais des propriétés pharmacocinétiques différentes

Propriétés

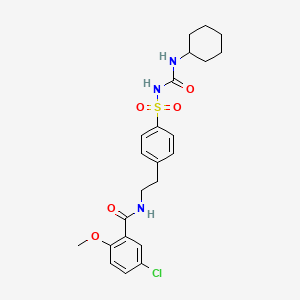

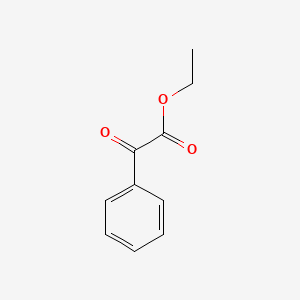

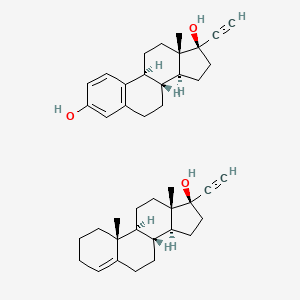

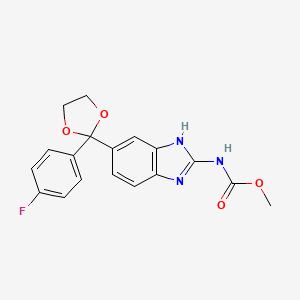

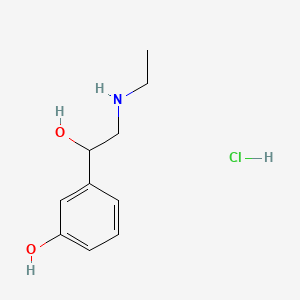

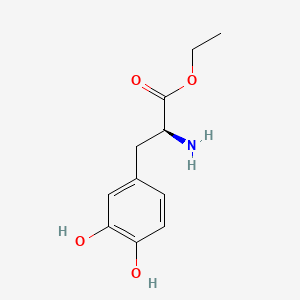

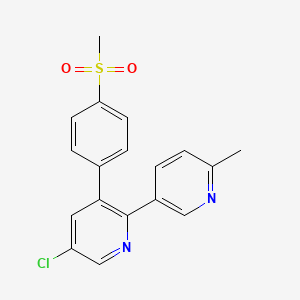

IUPAC Name |

5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJVRJDLRVPLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046457 | |

| Record name | Etoricoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Etoricoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.28e-03 g/L | |

| Record name | Etoricoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Like any other COX-2 selective inhibitor Etoricoxib selectively inhibits isoform 2 of cyclo-oxigenase enzyme (COX-2), preventing production of prostaglandins (PGs) from arachidonic acid. | |

| Record name | Etoricoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01628 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

202409-33-4 | |

| Record name | Etoricoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202409-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etoricoxib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202409334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etoricoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01628 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etoricoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETORICOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRX4NFY03R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etoricoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.